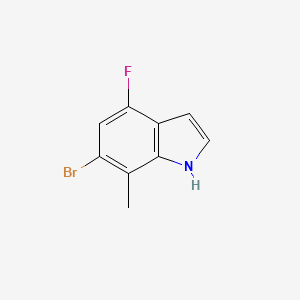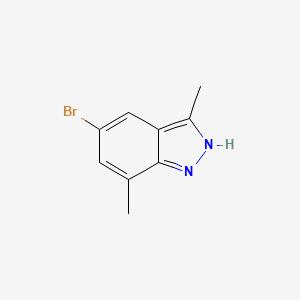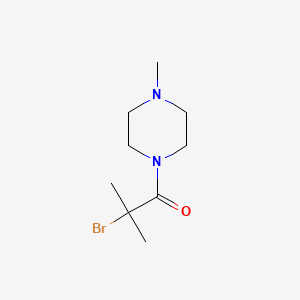
(Azidomethyl)cyclopropan
Übersicht
Beschreibung
(Azidomethyl)cyclopropane is an organic compound characterized by the presence of an azide group (-N₃) attached to a cyclopropane ring
Wissenschaftliche Forschungsanwendungen
(Azidomethyl)cyclopropane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and energetic materials.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Azidomethyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
While specific industrial production methods for (Azidomethyl)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.
Analyse Chemischer Reaktionen
Types of Reactions
(Azidomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized cyclopropane derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN₃):
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent used in the synthesis.
Copper(I) Catalysts: Employed in cycloaddition reactions to form triazoles.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of the azide group to an amine.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Aminomethylcyclopropane: Formed through the reduction of the azide group.
Wirkmechanismus
The mechanism of action of (Azidomethyl)cyclopropane is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with biological targets. Additionally, the reduction of the azide group to an amine can lead to the formation of compounds that interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Azidomethyl)cyclopropane-1,1-dicarboxylic acid: A derivative with two carboxylic acid groups, used in coordination chemistry.
3-(Azidomethyl)heptane: An aliphatic azide with a longer carbon chain.
Uniqueness
(Azidomethyl)cyclopropane is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to other azides. The combination of the cyclopropane ring and the azide group makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of functionalized compounds.
Eigenschaften
IUPAC Name |
azidomethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-7-6-3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNMTEIMBREFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (azidomethyl)cyclopropane in the context of palladium complexes?
A1: (Azidomethyl)cyclopropane, specifically its derivative 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid (azmcpda), is of interest as a ligand in palladium complexes due to the potential biological activities of such complexes []. Palladium complexes have shown promise in various areas, including antitumor, antiviral, and antimicrobial applications []. By studying how azmcpda coordinates with palladium, researchers aim to gain a deeper understanding of the properties and potential applications of these complexes.
Q2: How was the structure of the synthesized palladium-(azidomethyl)cyclopropane complex confirmed?
A2: Researchers confirmed the structure of the synthesized complex, identified as Na[Pd(dien)(azmcpda)].H2O, using a combination of spectroscopic techniques and elemental analysis []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provided information about the bonding and arrangement of atoms within the complex. These spectral data, along with elemental analysis results, confirmed the successful coordination of the azmcpda ligand to the palladium ion through the carboxylate oxygen atoms [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523631.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1523632.png)



